Tenofovir Disoproxil is a prodrug of Tenofovir, a nucleotide reverse transcriptase inhibitor (NRTI). It is classified as an antiviral agent and plays a significant role in scientific research, particularly in the development of antiretroviral therapies. [] Tenofovir Disoproxil acts as a substrate for cellular enzymes, converting into Tenofovir diphosphate, the active form that inhibits HIV-1 reverse transcriptase. [] This compound is recognized for its high potency and is often studied in combination with other antiviral agents. []
Synthesis Analysis
Esterification of Tenofovir: One method involves the esterification of Tenofovir with Chloromethyl isopropyl carbonate in the presence of a base, a phase-transfer catalyst, and optionally a dehydrating agent in a suitable solvent. This is followed by potential purification of Tenofovir Disoproxil and conversion to a pharmaceutically acceptable salt. []
Condensation Reaction: Another method utilizes a condensation reaction of Tenofovir anhydrous substance or Tenofovir hydrate with Chloromethyl isopropyl carbonate. The resulting reaction liquid is then treated with supersaturated salt water, leading to the formation of Tenofovir Disoproxil crude product. This crude product undergoes further purification steps involving a nonpolar organic solvent with a low boiling point. []
Use of (R)-4-methyl-1,3-dioxolan-2-one: A more elaborate synthesis pathway begins with the alkylation of adenine using (R)-4-methyl-1,3-dioxolan-2-one, leading to the isolation of (R)-1-(6-amino-9H-purin-9-yl)propan-2-ol. This compound is then subjected to further alkylation with a dialkyl p-toluenesulfonyloxymethylphosphonate or a dialkyl halogenomethylphosphonate. The subsequent steps involve dealkylation and ultimately lead to the formation of Tenofovir Disoproxil. []
Molecular Structure Analysis
Complexation Reactions: Spectrophotometric methods have been developed for the determination of Tenofovir Disoproxil. These methods exploit complexation reactions of the hydrolyzed drug with ammonium molybdate-Stannous Chloride [] or picric acid. [] These reactions form colored complexes, enabling quantitative analysis through spectrophotometry.
Hydrolysis: The conversion of Tenofovir Disoproxil to its active form, Tenofovir, involves hydrolysis of the diester bond. This process is often studied in the context of drug metabolism and stability. [, , ]
Salt Formation: Tenofovir Disoproxil is commonly prepared and marketed as its fumarate salt. The formation of this salt and other pharmaceutically acceptable salts is a crucial aspect of its chemical reactivity. [, , ]
Mechanism of Action
Conversion to Active Metabolite: Following oral administration, Tenofovir Disoproxil undergoes rapid conversion to Tenofovir, which is then phosphorylated intracellularly to the active metabolite, Tenofovir diphosphate. [, ]
Inhibition of HIV-1 Reverse Transcriptase: Tenofovir diphosphate acts as a competitive inhibitor of HIV-1 reverse transcriptase, preventing the formation of viral DNA and halting viral replication. [, ] This mechanism is well-established and is the basis for the use of Tenofovir Disoproxil as an antiretroviral agent.
Physical and Chemical Properties Analysis
Hygroscopicity and Stability: Tenofovir Disoproxil free base exhibits lower hygroscopicity compared to its fumarate salt, leading to enhanced stability and reduced dimer impurity formation via hydrolysis. This difference in hygroscopicity is attributed to the neutral, hydrophobic nature of the free base compared to the ionic salt. []
Solubility: Studies indicate similar solubility profiles for Tenofovir Disoproxil free base and its fumarate salt in aqueous solutions and at gastrointestinal pH levels, suggesting the potential use of the free base as an active pharmaceutical ingredient. []
Applications
Antiretroviral Therapy Research: Tenofovir Disoproxil plays a crucial role in pre-clinical research investigating novel antiretroviral therapies. It is frequently studied in combination with other antiviral agents to evaluate their synergistic effects and potential for improved treatment outcomes. [, , ]
Drug Interaction Studies: Understanding the drug interaction potential of Tenofovir Disoproxil is critical for ensuring safe and effective treatment. Studies have investigated its interactions with various drugs, including ribavirin, to assess the impact on their respective pharmacokinetic profiles. []
Pharmacokinetic and Bioequivalence Studies: Research on the pharmacokinetics of Tenofovir Disoproxil is essential for optimizing its dosing regimens and understanding its behavior in the body. Bioequivalence studies compare different formulations or salts of the drug to ensure equivalent therapeutic effects. [, , ]
Analytical Method Development: The development of accurate and reliable analytical methods for the quantification of Tenofovir Disoproxil in various matrices, such as plasma and pharmaceutical formulations, is crucial for quality control and pharmacokinetic studies. Various techniques, including HPLC, UPLC, and spectrophotometry, have been employed to develop and validate such methods. [, , , , , , , , , , ]
Pre-Formulation Studies: Pre-formulation studies utilize Tenofovir Disoproxil to investigate its compatibility with different excipients and optimize the formulation of stable and bioavailable dosage forms. These studies are essential for developing pharmaceutical products with desirable characteristics. []
Investigating Mechanisms of Renal Damage: Although outside the scope of drug side effects, research uses Tenofovir Disoproxil to elucidate the mechanisms of drug-induced renal damage, specifically focusing on oxidative stress, nitrosative stress, and the NF-κB pathway. This knowledge is vital for developing strategies to mitigate the nephrotoxic potential of drugs. []
Future Directions
Alternative Salt Forms: Exploring alternative salt forms of Tenofovir Disoproxil with improved physicochemical properties, such as enhanced solubility or stability, represents a promising area for future research. [] These novel salts could potentially enhance the drug's bioavailability or allow for the development of more patient-friendly formulations.
Understanding the Role of Tenofovir Monoester: Further elucidating the role of Tenofovir monoester, a metabolite of Tenofovir Disoproxil, in influencing intracellular Tenofovir diphosphate levels is crucial for optimizing treatment strategies. [] This knowledge could lead to personalized dosing regimens based on individual metabolic profiles.
Related Compounds
Tenofovir Disoproxil Fumarate
Compound Description: Tenofovir disoproxil fumarate (TDF) is a prodrug of tenofovir, a nucleotide reverse transcriptase inhibitor. [1-22] As a fumarate salt, it exhibits improved solubility and stability compared to the free base form of tenofovir disoproxil. After oral administration, TDF is rapidly metabolized to tenofovir, which is then phosphorylated intracellularly to the active metabolite, tenofovir diphosphate. [, , ] Tenofovir diphosphate inhibits HIV-1 reverse transcriptase by competing with deoxyadenosine 5'-triphosphate for incorporation into viral DNA, resulting in chain termination. [] TDF is widely used in combination with other antiretroviral agents for the treatment of HIV-1 infection in adults and adolescents. [1-4, 7, 8, 10-12, 14, 17-22, 24-28] It is also used for the treatment of chronic hepatitis B. [, , , ]
Tenofovir
Compound Description: Tenofovir is a nucleotide reverse transcriptase inhibitor. [, , , , , , ] It is a potent antiviral agent that is effective against a broad range of viruses, including HIV-1 and hepatitis B virus. [, , , , , ] Tenofovir is a key component of many combination antiretroviral therapies used to treat HIV-1 infection. [] It is also used for the treatment of chronic hepatitis B infection in adults and children. [, , ]
Tenofovir Diphosphate
Compound Description: Tenofovir diphosphate is the active intracellular metabolite of Tenofovir Disoproxil and tenofovir. [, ] It is a nucleoside analog reverse transcriptase inhibitor (NRTI) that interferes with the replication of HIV-1 and other retroviruses. [] Once inside the cell, tenofovir is converted to tenofovir diphosphate by cellular enzymes. [, ] Tenofovir diphosphate then competes with the natural nucleotide, deoxyadenosine triphosphate, for incorporation into the growing viral DNA chain by HIV-1 reverse transcriptase. [] Due to its structural similarity to deoxyadenosine triphosphate, tenofovir diphosphate is incorporated into the viral DNA, which results in chain termination and inhibition of viral DNA synthesis.
Tenofovir Monophosphate
Compound Description: Tenofovir monophosphate is an intermediate metabolite formed during the conversion of tenofovir to tenofovir diphosphate. [] It has a limited pharmacological role and is rapidly phosphorylated to the active tenofovir diphosphate.
Emtricitabine
Lamivudine
Compound Description: Lamivudine is a nucleoside reverse transcriptase inhibitor (NRTI) used in combination with other antiretroviral agents for the treatment of HIV-1 infection. [2, 4-7, 9, 14, 17, 20, 21, 26, 27, 31] It is also used for the treatment of chronic hepatitis B infection. [, , ]
Efavirenz
Compound Description: Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI). [, , , , , , , , , ] It is used in combination with other antiretroviral agents for the treatment of HIV-1 infection. [, , , , , , , , , ]
Adefovir Dipivoxil
Compound Description: Adefovir dipivoxil is an antiviral medication used to treat chronic hepatitis B. [] It is a nucleotide reverse transcriptase inhibitor (NRTI). []
Entecavir
Compound Description: Entecavir is a nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of chronic hepatitis B. [] It is effective against both wild-type and lamivudine-resistant HBV. []
Rilpivirine
Compound Description: Rilpivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in combination with other antiretroviral agents for the treatment of HIV-1 infection. [, , , , , ]
Cobicistat
Compound Description: Cobicistat is a pharmacokinetic enhancer that inhibits cytochrome P450 3A (CYP3A), thereby increasing the plasma concentrations of certain antiretroviral drugs, including elvitegravir. [, , , ]
Elvitegravir
Compound Description: Elvitegravir is an integrase inhibitor used in combination with other antiretroviral agents for the treatment of HIV-1 infection. [, , , ]
Dolutegravir Sodium
Compound Description: Dolutegravir sodium is an integrase strand transfer inhibitor (INSTI) indicated in combination with other antiretroviral agents for the treatment of HIV-1 infection. []
Doravirine
Compound Description: Doravirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in combination with other antiretroviral agents for the treatment of HIV-1 infection. [, , ]
Abacavir
Compound Description: Abacavir is a nucleoside reverse transcriptase inhibitor (NRTI) used with other antiretroviral agents for the treatment of HIV infection. [, ]
Relevance: Abacavir is an NRTI that can be combined with Tenofovir Disoproxil Fumarate for HIV treatment, although this combination has shown an unacceptably high rate of virologic non-response and resistance. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
High affinity σ1 receptor ligand that displays selectivity over σ2 receptors (Ki values are 10 and 370 nM respectively). Exhibits low affinity for dopamine (DAT), serotonin (SERT) and noradrenalin (NET) transporters (Ki > 10 μM) and low affinity for dopamine D2 receptors (Ki = 1226 nM). Attenuates cocaine-induced locomotor activity in mice.
O-2545 hydrochloride is a synthetic compound that has gained attention in recent years due to its potential therapeutic and industrial applications. It is a member of the phenylpiperazine class of compounds and has been shown to have a range of biological activities.
Selective estrogen receptor modulator (SERM) that displays selectivity for ERα over ERβ (Ki values are 0.09 and 11.31 nM respectively) and no cross-reactivity with mineralocorticoid, glucocorticoid, androgen and progesterone receptors. Acts as an agonist in the bone and antagonist in reproductive tissue. Suppresses estrogen-stimulated proliferation of ER-positive human breast cancer MCF-7 and T47D cells.
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix (ECM) components. MMPs are involved in various physiological and pathological processes, including tissue remodeling, wound healing, and cancer progression. MMP inhibitor V is a potent and selective inhibitor of MMPs that has gained significant attention in recent years due to its potential therapeutic applications.
17-Phenylandrostenol is a steroid hormone that is naturally produced in the human body. It is a derivative of androstenol and is known for its potential therapeutic and toxic effects. This paper aims to provide an overview of the method of synthesis or extraction, chemical structure and biological activity, biological effects, applications, future perspectives, and challenges associated with 17-Phenylandrostenol.
Cilastatin sodium is a potent inhibitor of renal dehydropeptidase I (DHP-I) that is used in combination with imipenem to treat severe bacterial infections. It was first introduced in the 1980s and has since been widely used in clinical practice. This paper aims to provide a comprehensive review of cilastatin sodium, including its method of synthesis or extraction, chemical structure and biological activity, biological effects, applications, and future perspectives and challenges.
Zoniporide dihydrochloride is a potent and selective inhibitor of sodium-hydrogen exchanger isoform 1 (NHE-1), which is a transmembrane protein that regulates intracellular pH and cell volume. It has been extensively studied for its potential therapeutic applications in various medical conditions, including myocardial ischemia, heart failure, and stroke.